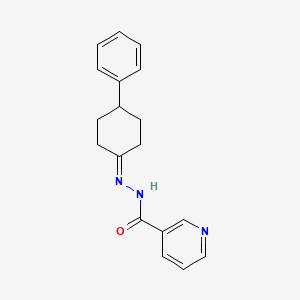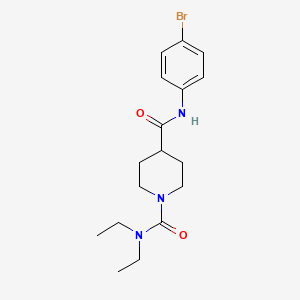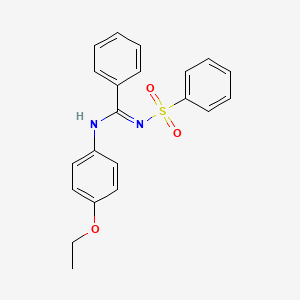![molecular formula C14H13N3O5S B5917588 N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5917588.png)
N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide, also known as NITD-008, is a chemical compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide is believed to exert its antiviral activity by inhibiting the viral RNA polymerase, which is essential for viral replication. The compound binds to a pocket in the RNA polymerase enzyme and blocks the synthesis of viral RNA. In addition, N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiviral or anticancer agent. In addition, the compound has been shown to have good bioavailability and pharmacokinetics, with a half-life of approximately 6 hours in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide is its broad-spectrum antiviral activity, which makes it a potential candidate for the development of antiviral therapies against a range of viral infections. However, one limitation of N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide is its relatively low potency compared to other antiviral compounds, which may limit its effectiveness in clinical settings.
Direcciones Futuras
For the study of N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide include further optimization of the compound's potency and selectivity, as well as the development of more efficient synthesis methods. In addition, the compound's potential as an anticancer agent warrants further investigation in preclinical and clinical studies. Finally, the potential for combination therapies with other antiviral or anticancer agents should also be explored.
Conclusion
In conclusion, N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide, or N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide, is a promising chemical compound that has been studied for its potential applications in the fields of antiviral and anticancer therapies. While further optimization and development is needed, the compound's broad-spectrum antiviral activity and low toxicity make it a potential candidate for further study and development.
Métodos De Síntesis
The synthesis of N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-aminophenylacetic acid in the presence of a base such as triethylamine. The resulting product is a yellow crystalline powder that is soluble in dimethyl sulfoxide and dimethylformamide.
Aplicaciones Científicas De Investigación
N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide has been studied for its potential as an antiviral agent against a range of viruses, including dengue virus, Zika virus, and yellow fever virus. In vitro studies have shown that N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide can inhibit viral replication by targeting the viral RNA polymerase. In addition, N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide has also been studied for its potential as an anticancer agent, with promising results in preclinical studies.
Propiedades
IUPAC Name |
N-[3-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-10(18)15-11-5-4-6-12(9-11)16-23(21,22)14-8-3-2-7-13(14)17(19)20/h2-9,16H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTGOHLUXCHMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole](/img/structure/B5917520.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-N,N-diethyl-1-piperidinecarboxamide](/img/structure/B5917535.png)
![N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5917537.png)

![3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5917543.png)
![3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5917546.png)
![N'-[2-(benzyloxy)benzylidene]-2-[4-(benzyloxy)phenoxy]acetohydrazide](/img/structure/B5917551.png)
![1-isopropylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5917554.png)
methyl]amino}carbonyl)amino]benzoate](/img/structure/B5917559.png)

![2,2'-[oxybis(4,1-phenylenethio)]diacetic acid](/img/structure/B5917594.png)
![4-{4-[(3-furylmethyl)thio]-3-nitrobenzoyl}morpholine](/img/structure/B5917598.png)